tert-butyl (5S)-5-hydroxyhex-2-enoate
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Overview
Description
tert-Butyl (5S)-5-hydroxyhex-2-enoate: is an organic compound that features a tert-butyl ester group and a hydroxyhexenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5S)-5-hydroxyhex-2-enoate typically involves the esterification of the corresponding hydroxyhexenoic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5S)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond in the hexenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: TsCl, nucleophiles
Major Products:
Oxidation: Corresponding ketone or aldehyde
Reduction: Saturated ester
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
tert-Butyl (5S)-5-hydroxyhex-2-enoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various enzymes.
Mechanism of Action
The mechanism of action of tert-butyl (5S)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxy group can form hydrogen bonds with enzymes and other proteins, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and alcohol oxidation, affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Used as an intermediate in the synthesis of rosuvastatin, a lipid-lowering drug.
tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: Studied for its potential as a drug candidate due to its enzyme inhibitory properties.
Uniqueness: tert-Butyl (5S)-5-hydroxyhex-2-enoate is unique due to its specific structural features, including the presence of both a hydroxy group and a double bond in the hexenoate moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
206272-55-1 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl (5S)-5-hydroxyhex-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7-8,11H,6H2,1-4H3/t8-/m0/s1 |
InChI Key |
KSGLIGJJMLXKID-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC=CC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(CC=CC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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